5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione
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Overview
Description
5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione typically involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then cyclized using sulfur to introduce the thione group, resulting in the formation of the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the thione group.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of allergic conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the 4-chlorophenyl group and thione functionality but differs in the heterocyclic ring structure.
1-[(4-Chlorophenyl)phenylmethyl]piperazine: Contains a similar piperidine ring but with different substituents.
Uniqueness
5-(4-Chloro-phenyl)-1-methyl-piperidine-2-thione is unique due to its specific combination of the piperidine ring, 4-chlorophenyl group, and thione functionality. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14ClNS |
---|---|
Molecular Weight |
239.76 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-methylpiperidine-2-thione |
InChI |
InChI=1S/C12H14ClNS/c1-14-8-10(4-7-12(14)15)9-2-5-11(13)6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |
InChI Key |
FTCLELCCXKHRQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1=S)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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